9-Chloro-2-ethoxy-6-nitroacridine

描述

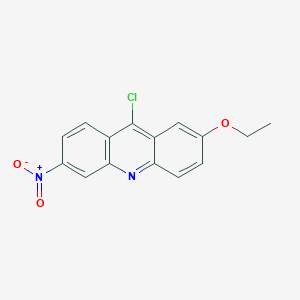

9-Chloro-2-ethoxy-6-nitroacridine (molecular formula: C₁₅H₁₁ClN₂O₃, molecular weight: 302.72 g/mol) is a nitro-substituted acridine derivative characterized by a chloro group at position 9, an ethoxy group at position 2, and a nitro group at position 6 on the acridine core . This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the arylation of heterocyclic compounds such as triazole derivatives under microwave-assisted conditions . Its nitro group enhances electrophilicity, making it a versatile reagent for constructing nitrogen-containing heterocycles, which are critical in medicinal chemistry and drug development .

属性

IUPAC Name |

9-chloro-2-ethoxy-6-nitroacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3/c1-2-21-10-4-6-13-12(8-10)15(16)11-5-3-9(18(19)20)7-14(11)17-13/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTUIACUSNJPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-2-ethoxy-6-nitroacridine typically involves the reaction of 2-ethoxyaniline with 9-chloroacridine in the presence of a nitrating agent. One common method includes the use of phosphoryl chloride under an argon atmosphere, followed by heating the reaction mixture at reflux overnight. The mixture is then cooled to room temperature and poured into a mixture of aqueous ammonia, crushed ice, and methylene chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control.

化学反应分析

Types of Reactions: 9-Chloro-2-ethoxy-6-nitroacridine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

科学研究应用

9-Chloro-2-ethoxy-6-nitroacridine has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various acridine derivatives.

Biology: It has been studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

作用机制

The mechanism of action of 9-Chloro-2-ethoxy-6-nitroacridine involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer and antimicrobial therapies. The compound may also inhibit specific enzymes involved in cellular processes, further contributing to its biological effects .

相似化合物的比较

Comparison with Similar Acridine Derivatives

Acridine derivatives are structurally diverse, with variations in substituents significantly influencing their chemical reactivity, biological activity, and industrial applications. Below is a detailed comparison of 9-Chloro-2-ethoxy-6-nitroacridine with structurally related compounds:

Table 1: Structural and Functional Comparison of Acridine Derivatives

Key Structural and Functional Differences

Substituent Effects on Reactivity: The nitro group in this compound increases electron-withdrawing properties, enhancing its electrophilicity in arylation reactions compared to chloro-methoxy analogs like 6,9-Dichloro-2-methoxyacridine . Ethoxy vs.

Biological Activity: 6-Chloro-9-(3-N-(2-chloroethyl-amino)propylamino-2-methoxyacridine dihydrochloride contains a bifunctional alkylating side chain, enabling DNA cross-linking and mutagenic activity, unlike this compound, which lacks such biological functionality . Aminoacridine derivatives (e.g., 9-Amino-6-chloro-2-methoxyacridine) derived from 6,9-Dichloro-2-methoxyacridine exhibit fluorescence and antimicrobial properties, highlighting the importance of amino groups in biological applications .

Industrial and Research Applications :

- This compound is predominantly used in microwave-assisted synthesis for rapid heterocycle formation, whereas 6,9-Dichloro-2-methoxyacridine is a precursor for dyes and staining agents (e.g., G 185 dye) .

- Derivatives with extended alkyl chains (e.g., N'-(6-Chloro-2-methoxy-acridin-9-yl)-heptylamine) demonstrate utility in drug delivery systems due to improved lipid solubility .

生物活性

9-Chloro-2-ethoxy-6-nitroacridine (CENA) is a synthetic compound belonging to the acridine family, characterized by its unique molecular structure, which includes a chloro group at the 9-position, an ethoxy group at the 2-position, and a nitro group at the 6-position of the acridine ring system. Its chemical formula is C_{12}H_{10}ClN_{3}O_{3} with a molecular weight of approximately 302.71 g/mol. This compound has garnered attention for its notable biological activities, particularly in anticancer research.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of various amines in phenolic media to yield aminoacridines, with reported yields of up to 88% for the desired product. Characterization techniques such as X-ray diffraction have been utilized to determine its crystal structure, confirming the successful synthesis of this compound.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The presence of both chloro and nitro groups is believed to enhance its biological efficacy, making it a candidate for further development as a chemotherapeutic agent. In particular, studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies

- In Vitro Studies : A study demonstrated that CENA derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .

- Mechanism of Action : Investigations into its mechanism of action have revealed that CENA can intercalate with DNA, leading to the disruption of DNA replication and transcription processes. Spectroscopic techniques have been employed to elucidate binding affinities and modes of interaction with nucleic acids.

Other Biological Activities

Beyond anticancer properties, this compound has been studied for its potential antiviral activities. For instance, acridine derivatives have shown effectiveness in inhibiting viral replication processes in various models . Additionally, research has suggested that CENA may possess antimicrobial properties, further broadening its potential applications in medicinal chemistry.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with other acridine derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 9-Chloroacridine | Chloro group at position 9 | Precursor for various derivatives |

| 6-Nitroacridine | Nitro group at position 6 | Exhibits antibacterial properties |

| 9-Aminoacridine | Amino group at position 9 | Known for antitumor activity |

| 2-Ethoxyacridine | Ethoxy group at position 2 | Used as a fluorescent probe |

The specific combination of chloro, nitro, and ethoxy substituents in CENA enhances its biological activity compared to simpler acridine derivatives.

The mechanism by which this compound exerts its biological effects primarily involves:

- DNA Intercalation : The compound intercalates into DNA strands, disrupting normal cellular processes such as replication and transcription.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that CENA may induce oxidative stress in cancer cells through ROS generation, leading to cell death.

- Enzyme Inhibition : Preliminary studies indicate that CENA may inhibit specific kinases involved in cancer cell signaling pathways .

常见问题

Q. What are the recommended synthetic routes for 9-Chloro-2-ethoxy-6-nitroacridine in laboratory settings?

Methodological Answer: The synthesis typically involves sequential functionalization of the acridine core. A common approach includes:

Nitration : Introduce the nitro group at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Chlorination : Electrophilic substitution at the 9-position using chlorinating agents (e.g., Cl₂/FeCl₃ or SOCl₂).

Ethoxylation : Replace a leaving group (e.g., hydroxyl or halogen) at the 2-position with ethoxy via nucleophilic substitution (e.g., NaOEt in ethanol).

Key considerations include reaction stoichiometry monitoring (TLC/HPLC) and intermediate purification to minimize byproducts. The chloroform solvate form is often obtained during crystallization .

Q. How should researchers purify this compound to ensure high purity for biological assays?

Methodological Answer: Recrystallization from chloroform is effective due to the compound’s solvate formation. Steps include:

Dissolve the crude product in minimal hot chloroform.

Cool gradually to 4°C to precipitate crystals.

Filter and dry under vacuum (40–50°C) to remove residual solvent.

Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water gradient) or NMR (absence of extraneous peaks in δ 1.4–1.5 ppm for ethoxy protons) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves crystal structure (triclinic system, space group P1) and confirms substituent positions. Unit cell parameters: a = 7.349 Å, b = 10.613 Å, c = 11.721 Å, α = 84.42°, β = 79.42°, γ = 83.23° .

- Thermogravimetric Analysis (TGA) : Detects desolvation at 335 K and melting at 464 K.

- Mass Spectrometry (MS) : Validates molecular ion [M+H]⁺ at m/z 303.04 (C₁₅H₁₁ClN₂O₃).

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported solubility profiles of this compound?

Methodological Answer: Discrepancies often arise from solvate vs. desolvated forms. The chloroform solvate (CENA·CHCl₃) is stable at standard conditions but loses solvent at 335 K, altering solubility. Researchers should:

Characterize Hydration State : Use TGA/DSC to confirm solvent content.

Compare Solubility in Polar vs. Nonpolar Solvents : The solvated form is more soluble in chloroform (logP ~2.8), while the desolvated form prefers DMSO or DMF.

Validate via XRD : Ensure lattice parameters match the intended form (e.g., solvated V = 889.7 ų vs. anhydrous form) .

Q. What experimental precautions are necessary when analyzing thermal stability data for this compound?

Methodological Answer:

- Controlled Atmosphere : Perform TGA under inert gas (N₂/Ar) to prevent oxidation.

- Heating Rate : Use slow ramping (2–5°C/min) to distinguish desolvation (endothermic, 335 K) from decomposition (>464 K).

- Mass Spectrometry Coupling : Identify evolved gases (e.g., chloroform loss at 335 K via MS fragmentation).

Contradictions in literature melting points may stem from impurities or polymorphic forms, necessitating purity verification via elemental analysis .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts) across studies?

Methodological Answer:

Standardize Solvent and Temperature : Chemical shifts vary with deuterated solvent (e.g., δ 8.2–8.5 ppm for aromatic protons in CDCl₃ vs. DMSO-d₆).

Confirm Tautomeric States : Acridine derivatives may exhibit tautomerism; use 2D NMR (COSY, HSQC) to assign peaks.

Cross-Validate with Computational Models : Compare experimental δ values with DFT-calculated shifts (e.g., B3LYP/6-311+G(d,p)).

Discrepancies in nitro group environments (δ 150–160 ppm in ¹³C NMR) can arise from crystal packing effects, necessitating XRD correlation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。